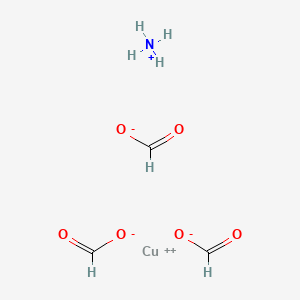

Azanium;copper;triformate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

Azanium;copper;triformate can be synthesized through a coprecipitation method. This involves mixing aqueous solutions of copper salts (such as copper sulfate) with ammonium formate under controlled conditions. The reaction typically occurs at room temperature, and the product is obtained by filtration and drying .

Industrial Production Methods

In industrial settings, this compound can be produced using a sol-gel method. This involves the hydrolysis and polycondensation of metal alkoxides in the presence of ammonium formate. The resulting gel is then dried and calcined to obtain the final product .

化学反应分析

Thermal Decomposition and Structural Stability

NH4[Cu(HCOO)3] exhibits thermal stability up to ~150°C, beyond which decomposition initiates. Thermogravimetric analysis (TGA) reveals a two-step mass loss:

-

Loss of bound water and ammonia (~100–200°C).

-

Decarboxylation of formate ligands (>200°C), releasing CO2 and forming copper oxides .

Table 1: Thermal Decomposition Profile

| Temperature Range (°C) | Mass Loss (%) | Primary Process |

|---|---|---|

| 25–150 | 0 | Stable framework |

| 150–250 | 8.5 | NH4+ and H2O loss |

| 250–400 | 42.3 | Formate ligand decomposition |

The activation energy (Ea) for dielectric relaxation, calculated via Arrhenius analysis, is 0.76 eV , indicating strong bonding between NH4+ and the copper-formate framework compared to analogous Zn/Mg systems (Ea = 0.17–0.28 eV) .

Reactivity with Hydrogen Peroxide

In the presence of H2O2, NH4[Cu(HCOO)3] undergoes decarboxylation, forming mixed metal oxides or peroxo carbonates. For example:

NH4[Cu(HCOO)3]+H2O2→CuO⋅ZnO2⋅H2O+CO2+NH3

This reaction proceeds via radical intermediates, with copper acting as a redox-active center .

Catalytic Activity in Formic Acid Dehydrogenation

While NH4[Cu(HCOO)3] itself is not directly reported as a catalyst, related copper-formate complexes demonstrate catalytic activity in formic acid (HCOOH) dehydrogenation. Key steps include:

-

Hydride transfer from formate to Cu(I), forming a copper hydride intermediate.

Table 2: Catalytic Performance of Copper-Formate Systems

| Catalyst | Temperature (°C) | Turnover Number (TON) | Selectivity (%) |

|---|---|---|---|

| Cu3N NWs | 45 | 8.1 (3 h) | 83.1 |

| Multinuclear Cu(I) | 70 | 720 (3 h) | >95 |

Mechanistic DFT studies highlight that NH4[Cu(HCOO)3]’s perovskite structure stabilizes transition states, reducing energy barriers for C–H bond cleavage .

Redox Reactions and Nonlinear Optical (NLO) Switching

NH4[Cu(HCOO)3] exhibits reversible phase transitions under electric fields, linked to reorientation of NH4+ ions within the framework. This property enables quadratic NLO switching, with second-harmonic generation (SHG) efficiency modulated by temperature .

Key Data:

-

SHG intensity drops by 90% above 150°C due to loss of NH4+ mobility.

-

Dielectric constant (ε′) peaks at ~200 kHz, indicative of dipolar relaxation .

Interaction with Azides

Copper nanoparticles derived from copper-formate precursors (e.g., via thermal decomposition) reduce azides to amines using ammonium formate as a hydrogen source :

R-N3+HCOO−→R-NH2+N2+CO2

This reaction proceeds via copper-nitrene intermediates, validated by EPR spectroscopy .

科学研究应用

Azanium;copper;triformate has several scientific research applications:

Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-nitrogen bonds.

Biology: Investigated for its potential antimicrobial properties due to the presence of copper ions.

Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Used in the production of copper nanoparticles, which have applications in electronics and materials science

作用机制

The mechanism of action of azanium;copper;triformate involves the interaction of copper ions with biological molecules. Copper ions can act as electron donors or acceptors, participating in redox reactions. This can lead to the generation of reactive oxygen species, which can damage microbial cells, making the compound effective as an antimicrobial agent .

相似化合物的比较

Similar Compounds

Copper(II) formate: Similar in structure but lacks the ammonium ion.

Ammonium formate: Contains ammonium and formate ions but lacks copper.

Copper(II) acetate: Contains copper and acetate ions instead of formate.

Uniqueness

Azanium;copper;triformate is unique due to its combination of copper, ammonium, and formate ions. This unique combination imparts specific chemical properties, such as enhanced solubility and reactivity, making it suitable for various applications .

生物活性

Azanium; copper; triformate, often referred to in the context of its copper formate component, is a compound that has garnered attention for its biological activity, particularly in metabolic processes and inflammation regulation. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Copper's Role in Biological Systems

Copper (Cu) is an essential trace element that plays a critical role in various biological processes, including:

- Enzymatic Reactions : Copper is a cofactor for several enzymes involved in oxidative phosphorylation and antioxidant defense.

- Redox Reactions : It participates in redox cycling, influencing cellular metabolism and signaling pathways .

- Inflammation Regulation : Studies have shown that copper can modulate inflammatory responses, particularly through its effects on macrophages and other immune cells .

1. NAD(H) Redox Cycling

Copper(II) ions are known to catalyze the reduction of hydrogen peroxide by NADH, facilitating the conversion of NADH to NAD+. This process is crucial for maintaining redox homeostasis within cells and supports various metabolic pathways .

2. Metabolic Remodeling

Research indicates that copper influences the metabolic state of cells by enhancing mitochondrial function and promoting ATP production. For instance, increased mitochondrial oxygen consumption rates have been observed in cells treated with copper, indicating enhanced energy metabolism .

Case Study 1: Macrophage Activation

A study highlighted the role of copper in activating macrophages, where elevated levels of mitochondrial copper were associated with increased NADH levels and altered metabolic states. This activation led to changes in metabolite production, including a reduction in α-ketoglutarate (αKG) and acetyl-CoA levels .

Case Study 2: Copper Formate as an Antimicrobial Agent

Another investigation into the antimicrobial properties of copper formate demonstrated its effectiveness against various pathogens. The study found that copper formate could inhibit bacterial growth through mechanisms involving oxidative stress induction .

Table 1: Biological Effects of Copper Compounds

| Copper Compound | Biological Activity | Mechanism |

|---|---|---|

| Copper(II) Acetate | Anti-inflammatory | Modulates macrophage activation |

| Copper Formate | Antimicrobial | Induces oxidative stress |

| Azanium; Copper; Triformate | Enhances mitochondrial function | Catalyzes NADH redox cycling |

Table 2: Metabolic Changes Induced by Copper

属性

CAS 编号 |

68310-83-8 |

|---|---|

分子式 |

C3H7CuNO6 |

分子量 |

216.64 g/mol |

IUPAC 名称 |

azanium;copper;triformate |

InChI |

InChI=1S/3CH2O2.Cu.H3N/c3*2-1-3;;/h3*1H,(H,2,3);;1H3/q;;;+2;/p-2 |

InChI 键 |

DBKWLVJPISKRJS-UHFFFAOYSA-L |

规范 SMILES |

C(=O)[O-].C(=O)[O-].C(=O)[O-].[NH4+].[Cu+2] |

相关CAS编号 |

64-18-6 (Parent) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。